molecular formula C17H13ClF2O3 B10939809 (2E)-1-(4-chlorophenyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-en-1-one

(2E)-1-(4-chlorophenyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-en-1-one

Cat. No.: B10939809
M. Wt: 338.7 g/mol
InChI Key: JMEQBXBJGZGGDC-KRXBUXKQSA-N
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Description

(E)-1-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-PROPEN-1-ONE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propenone backbone with chlorophenyl and difluoromethoxy-methoxyphenyl substituents, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 4-(difluoromethoxy)-3-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an ethanol solvent, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the propenone group to an alcohol.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, using reagents such as bromine or chlorine under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-1-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-PROPEN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-BROMOPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-PROPEN-1-ONE
  • (E)-1-(4-CHLOROPHENYL)-3-[4-(TRIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-PROPEN-1-ONE
  • (E)-1-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-PROPEN-1-ONE

Uniqueness

(E)-1-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-PROPEN-1-ONE stands out due to its specific combination of substituents, which confer unique electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13ClF2O3

Molecular Weight

338.7 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-en-1-one

InChI

InChI=1S/C17H13ClF2O3/c1-22-16-10-11(3-9-15(16)23-17(19)20)2-8-14(21)12-4-6-13(18)7-5-12/h2-10,17H,1H3/b8-2+

InChI Key

JMEQBXBJGZGGDC-KRXBUXKQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC(F)F

Origin of Product

United States

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